5-Tert-butyl-3-isothiazolamine

Description

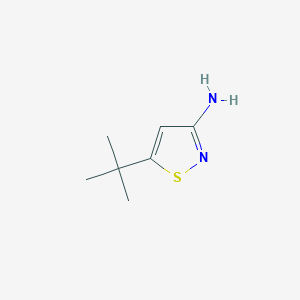

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,2-thiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZIRENXMOAEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 5-tert-butyl-3-isothiazolamine

An In-depth Technical Guide to the Synthesis and Characterization of 5-tert-butyl-3-isothiazolamine

Introduction

This compound is a heterocyclic amine containing a core isothiazole ring. The isothiazole scaffold is of significant interest to researchers and drug development professionals due to its presence in a variety of biologically active compounds. Thiazole and isothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a proposed pathway for the synthesis of this compound and outlines the key characterization techniques required to verify its structure and purity.

Physicochemical Properties

The fundamental properties of the target compound are summarized below. While the molecular formula and weight are definitive, the physical properties are estimated based on similar structures.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂S | N/A |

| Molecular Weight | 156.25 g/mol | N/A |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | 110-120 °C (Predicted Range) | N/A |

| CAS Number | Not available | N/A |

Proposed Synthesis Pathway

A plausible synthetic route to this compound starts from the readily available β-ketonitrile, 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile). The synthesis of related 3-aminoisoxazoles often utilizes this precursor.[3][4] The proposed pathway involves two key steps: thionation of the ketone and subsequent oxidative aminocyclization to form the isothiazole ring.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Thionation of 4,4-Dimethyl-3-oxopentanenitrile

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Argon), add 4,4-dimethyl-3-oxopentanenitrile (10.0 g, 79.9 mmol) and anhydrous toluene (100 mL).

-

Reagent Addition: Add Lawesson's reagent (17.8 g, 43.9 mmol, 0.55 eq) portion-wise to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude residue, containing the intermediate thioamide/enethiolate, can be used in the next step with or without further purification. For purification, flash column chromatography on silica gel may be employed.

Step 2: Oxidative Aminocyclization

-

Setup: Dissolve the crude intermediate from Step 1 in ethanol (120 mL) in a 250 mL round-bottom flask. Add sodium acetate (9.8 g, 119.8 mmol, 1.5 eq).

-

Reagent Addition: Prepare a solution of hydroxylamine-O-sulfonic acid (11.3 g, 99.9 mmol, 1.25 eq) in water/ethanol and add it dropwise to the reaction mixture at room temperature. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the formation of the product by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR): Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer to determine the accurate mass of the molecular ion.

Characterization Data (Predicted)

The following tables summarize the expected data from the characterization of the final product.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 6.7 | Singlet (s) | 1H | Isothiazole ring C4-H |

| ~ 5.0 - 5.5 | Broad Singlet (br s) | 2H | Amine (-NH₂) |

| ~ 1.35 | Singlet (s) | 9H | tert-Butyl (-C(CH₃)₃) |

Note: NMR shifts can vary based on the solvent used.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 180 | Isothiazole ring C5 |

| ~ 160 - 165 | Isothiazole ring C3 |

| ~ 105 - 110 | Isothiazole ring C4 |

| ~ 35 - 40 | tert-Butyl quaternary C (-C (CH₃)₃) |

| ~ 29 - 31 | tert-Butyl methyl C (-C(CH₃ )₃) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretch (Amine) |

| 2965 - 2870 | Strong | C-H stretch (Aliphatic, tert-butyl) |

| ~ 1640 | Medium | N-H bend (Amine) |

| ~ 1580 | Medium | C=N stretch (Isothiazole ring) |

| ~ 1470 | Medium | C=C stretch (Isothiazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Notes |

| 157 | [M+H]⁺ | Molecular ion peak (ESI+) |

| 156 | [M]⁺ | Molecular ion |

| 141 | [M-CH₃]⁺ | Loss of a methyl group |

| 100 | [M-C₄H₈]⁺ | Loss of isobutylene from tert-butyl group |

| 99 | [M-C₄H₉]⁺ | Loss of tert-butyl radical |

Workflow Visualization

The logical flow for the characterization of a newly synthesized compound is depicted below.

Caption: General workflow for the characterization of a synthesized compound.

Conclusion

This guide outlines a feasible, though hypothetical, synthetic route and a comprehensive characterization plan for this compound. The proposed synthesis leverages common precursors and established reactions in heterocyclic chemistry. The characterization strategy employs standard analytical techniques—NMR, IR, and MS—to provide unambiguous structural confirmation and purity assessment, which are critical for any downstream applications in research or drug development.[8]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of 5-tert-butyl-3-isothiazolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of 5-tert-butyl-3-isothiazolamine. Due to the limited availability of public data for this specific compound, this document also presents general experimental methodologies for the synthesis and analysis of related isothiazolamine derivatives. Furthermore, a generalized workflow for the determination of key physicochemical parameters is provided to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for professionals in research, and drug development who are interested in this compound and related heterocyclic compounds.

Introduction

Isothiazolamines are a class of heterocyclic compounds that have garnered interest in various scientific fields, including medicinal chemistry and materials science, due to their potential biological activity. The substituent groups on the isothiazole ring play a crucial role in determining the molecule's physicochemical properties and, consequently, its behavior in biological and chemical systems. This guide focuses specifically on this compound, a derivative featuring a bulky tert-butyl group. Understanding its core physicochemical properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and developing new molecules with desired characteristics.

Core Physicochemical Properties

While specific experimental data for this compound is not widely available in public literature, the fundamental properties can be summarized. The following table presents the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂S | Chemical Synthesis Database[1] |

| Molecular Weight | 156.252 g/mol | Chemical Synthesis Database[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| LogP | Not available | - |

It is important for researchers to experimentally determine the unavailable physicochemical properties to build a comprehensive profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not readily found in peer-reviewed literature. However, general methodologies for the synthesis of structurally similar compounds and the analysis of isothiazolamines can be adapted.

Representative Synthesis of a Substituted Amino-heterocycle

A general procedure for the synthesis of a related compound, 3-amino-5-tert-butylisoxazole, is presented here as a representative example of the synthesis of a five-membered heterocyclic amine. This can serve as a starting point for developing a synthesis protocol for this compound.

Reaction: Synthesis of 3-amino-5-tert-butylisoxazole from pivaloyl acetonitrile and hydroxylamine hydrochloride.

Procedure:

-

An aqueous solution of hydroxylamine hydrochloride is added to a basic solution of pivalyl acetonitrile.

-

Within the first 15 to 30 minutes of the addition, the pH of the reaction mixture is carefully adjusted to a range of 6.2 to 6.5.

-

The reaction is stirred at a controlled temperature.

-

The resulting product is then isolated and purified using standard techniques such as crystallization or chromatography.

Note: The careful control of pH is crucial for maximizing the yield of the desired 3-amino isomer.

Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A sensitive and selective analytical method for the determination of isothiazolamines in various matrices can be developed using HPLC-MS/MS.[2][3]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Tandem Mass Spectrometer (MS/MS)

General Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the specific column and separation.

-

Injection Volume: Typically in the range of 1-10 µL.

General Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for amine-containing compounds.

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Precursor and Product Ions: These would need to be determined specifically for this compound by infusing a standard solution into the mass spectrometer.

Visualization of Experimental Workflow

Since no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general experimental workflow for the determination of its physicochemical properties.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Conclusion

This technical guide has consolidated the currently available information on the physicochemical properties of this compound. While key experimental data points remain to be determined, the provided general methodologies for synthesis and analysis offer a practical starting point for researchers. The outlined workflow for property determination provides a logical framework for the comprehensive characterization of this and other novel compounds. Further experimental investigation is necessary to fully elucidate the physicochemical profile of this compound, which will be invaluable for its potential applications in drug discovery and development.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry | CoLab [colab.ws]

- 3. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biocidal Mechanism of 5-tert-butyl-3-isothiazolamine: A Technical Overview and Knowledge Gap Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazolinones are a prominent class of biocides valued for their broad-spectrum efficacy against a wide range of microorganisms. While the general mechanism of action for this class of compounds is understood to involve the disruption of critical cellular functions through enzymatic inhibition, specific data and in-depth mechanistic studies on individual derivatives, such as 5-tert-butyl-3-isothiazolamine, are notably scarce in publicly accessible scientific literature. This technical guide synthesizes the established mechanism of action for isothiazolinone biocides as a foundational framework and identifies the current knowledge gaps pertaining specifically to the this compound derivative. This document is intended to provide researchers with a comprehensive understanding of the likely mode of action and to highlight areas requiring further investigation to fully characterize this specific biocidal agent.

The General Mechanism of Action of Isothiazolinone Biocides: A Two-Step Process

The biocidal activity of isothiazolinones is generally characterized by a two-step mechanism that leads to microbial cell death. This process involves an initial rapid inhibition of cellular metabolism followed by progressive and irreversible cellular damage.

-

Step 1: Rapid Inhibition of Metabolic Pathways (Minutes) : Isothiazolinones are electrophilic molecules that readily react with nucleophilic moieties within the microbial cell. A primary target is the thiol groups (-SH) present in the amino acid cysteine, a crucial component of many enzymes and proteins.[1][2][3] This rapid interaction leads to the formation of disulfide bonds, effectively inactivating key enzymes.[3][4] Of particular importance is the inhibition of dehydrogenase enzymes involved in central metabolic pathways such as the Krebs cycle and the electron transport chain.[1][2][5] This disruption halts cellular respiration and the generation of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to a swift cessation of growth and other metabolic activities.[1]

-

Step 2: Irreversible Cellular Damage and Loss of Viability (Hours) : Following the initial metabolic inhibition, a cascade of events leads to irreversible cellular damage. The disruption of cellular energy production and the inactivation of essential proteins compromise the integrity of the cell membrane and other cellular structures. This can result in the leakage of intracellular components and ultimately, cell death.[1][2][5] Some studies also suggest the production of free radicals as a contributing factor to the cellular damage.[2]

The Postulated Mechanism of Action of this compound

While specific experimental data for this compound is not available, its mechanism of action can be reasonably extrapolated from the known activity of the isothiazolinone class. The core isothiazole ring is the reactive center responsible for the biocidal activity. The presence of the tert-butyl group at the 5-position and an amine group at the 3-position will modulate the molecule's physicochemical properties, such as lipophilicity and reactivity, which in turn will influence its potency and spectrum of activity.

The proposed signaling pathway for the biocidal action of this compound is depicted in the following diagram:

Caption: Postulated mechanism of action for this compound.

Knowledge Gaps and Future Research Directions

A thorough review of the scientific literature reveals a significant lack of specific data on the biocidal properties of this compound. To provide a comprehensive understanding of its mechanism of action, further research is imperative in the following areas:

Quantitative Biocidal Activity Data

There is a pressing need for quantitative data to characterize the biocidal efficacy of this compound. This includes determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broad panel of relevant bacteria and fungi. Such data is fundamental for comparing its potency to other biocides and for determining effective in-use concentrations.

Table 1: Required Quantitative Data for this compound

| Parameter | Description | Organism(s) |

| MIC | Minimum Inhibitory Concentration | Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), Fungi (e.g., Aspergillus niger, Candida albicans) |

| MBC | Minimum Bactericidal Concentration | Gram-positive bacteria, Gram-negative bacteria, Fungi |

| IC50 | Half-maximal Inhibitory Concentration | Specific target enzymes (e.g., lactate dehydrogenase, succinate dehydrogenase) |

Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of action, a series of well-defined experiments are required. The following are key experimental protocols that should be employed:

-

Microbial Growth Inhibition Assays: Standard broth microdilution or agar dilution methods should be used to determine the MIC values.

-

Enzyme Inhibition Assays: The inhibitory effect on specific dehydrogenase enzymes (e.g., lactate dehydrogenase, succinate dehydrogenase) should be quantified. This would involve incubating the purified enzyme with varying concentrations of this compound and measuring the enzyme's activity spectrophotometrically.

-

Cellular Respiration and ATP Synthesis Assays: The impact on microbial respiration can be assessed by measuring oxygen consumption rates using a Clark-type electrode. Cellular ATP levels can be quantified using commercially available bioluminescence-based assays.

-

Cell Membrane Integrity Assays: Damage to the cell membrane can be evaluated using fluorescent dyes such as propidium iodide, which only enters cells with compromised membranes.

The following diagram illustrates a general experimental workflow for characterizing the biocidal mechanism:

Caption: Experimental workflow for elucidating the biocidal mechanism.

Conclusion

The biocidal action of this compound is presumed to follow the established mechanism of the isothiazolinone class, primarily through the inhibition of essential thiol-containing enzymes, leading to metabolic disruption and cell death. However, the absence of specific quantitative data and detailed experimental studies for this particular derivative represents a significant knowledge gap. Future research focusing on determining its biocidal spectrum and potency, and on elucidating its precise molecular interactions through targeted enzymatic and cellular assays, is crucial for a comprehensive understanding and for optimizing its application as a biocide. This will be of significant value to researchers and professionals in the field of drug development and microbial control.

References

- 1. EP4291029A1 - Biocidal composition and method - Google Patents [patents.google.com]

- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Ascendant Role of Tert-Butyl Isothiazoles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has long been a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous compounds with a wide array of therapeutic applications. The strategic incorporation of a tert-butyl group onto this versatile core has emerged as a powerful approach to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the burgeoning field of novel tert-butyl substituted isothiazoles, presenting a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Antimicrobial Activity of Novel Tert-Butyl Substituted Phenylthiazoles

A series of novel tert-butylphenylthiazole derivatives linked to a pyrimidine ring has demonstrated significant potential in combating multidrug-resistant pathogens. The introduction of the bulky tert-butyl group serves as a metabolic shield, preventing benzylic C-H oxidation and thereby enhancing the compound's metabolic stability and duration of action.[1][2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds was evaluated against a panel of clinically relevant bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible growth, are summarized below.

| Compound | Side Chain | MRSA USA300 (MIC μg/mL) | C. difficile (MIC μg/mL) | E. coli JW55031 (MIC μg/mL) | C. albicans (MIC μg/mL) |

| 9 | Piperazine | >32 | >32 | >32 | >32 |

| 12 | Propylenediamine | 16 | 32 | >32 | 8 |

| 13 | (S)-2-aminopropan-1-ol | 16 | 4 | >32 | >32 |

| 18 | trans-1,4-diaminocyclohexane | 8 | 16 | 8 | 16 |

| 19 | cis-1,2-diaminocyclohexane | 4 | >32 | >32 | >32 |

| 20 | trans-1,2-diaminocyclohexane | 4 | 4 | >32 | 16 |

| 22 | 3-aminopyrrolidine | 16 | >32 | 16 | >32 |

Data sourced from references[1][2].

Particularly noteworthy are compounds 19 and 20 , which incorporate cis- and trans-1,2-diaminocyclohexane side chains, respectively. These compounds exhibited potent activity against the highly infectious MRSA USA300 strain with an MIC of 4 μg/mL.[2] Furthermore, compound 20 also demonstrated strong activity against C. difficile with an MIC of 4 μg/mL.[2]

Experimental Protocols

General Synthesis of Tert-Butylphenylthiazole Derivatives:

The synthetic route commences with the appropriate starting materials to construct the core phenylthiazole scaffold. A key intermediate is a methylsulfonyl analogue, which then serves as a versatile precursor for the introduction of various nitrogenous side chains.

-

Step 1: Synthesis of the Methylsulfonyl Intermediate: The tert-butylphenylthiazole core is functionalized with a methylthio group, which is subsequently oxidized to the corresponding methylsulfonyl group. This creates a reactive site for nucleophilic substitution.[1]

-

Step 2: Nucleophilic Substitution: The methylsulfonyl intermediate is reacted with a diverse library of primary and secondary amines (e.g., piperazine, diaminocyclohexane derivatives, aminopyrrolidine) to yield the final tert-butylphenylthiazole derivatives.[1]

Antimicrobial Susceptibility Testing (MIC Determination):

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Serial Dilution: The test compounds were serially diluted in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculation: Each well was inoculated with the standardized microbial suspension.

-

Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualized Workflow: Synthesis and Antimicrobial Evaluation

Caption: General workflow for the synthesis and antimicrobial evaluation of tert-butylphenylthiazole derivatives.

Anticancer and Enzyme Inhibitory Activities

The versatility of the tert-butyl isothiazole scaffold extends beyond antimicrobial applications, with numerous derivatives demonstrating potent anticancer and enzyme inhibitory activities.

Anticancer Activity of Thiazole Derivatives

A novel series of 3-(4-tert-butylbenzyl)[1][2][3]triazolo[3,4-a]phthalazine derivatives has been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Quantitative Anticancer Data (IC50 Values):

The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that is required for 50% inhibition in vitro, are presented below.

| Compound | R Group | A-549 (Lung) IC50 (μM) | HeLa (Cervical) IC50 (μM) | HL-60 (Leukemia) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | SF-BR-3 (Breast) IC50 (μM) |

| 6a | H | >100 | >100 | 45.3 ± 1.2 | 30.6 ± 0.9 | 25.4 ± 0.7 |

| 6b | 4-OCH3 | >100 | 80.5 ± 2.1 | 50.1 ± 1.5 | 35.2 ± 1.1 | 28.9 ± 0.8 |

| 6c | 4-Cl | 85.2 ± 2.5 | 70.1 ± 1.9 | 38.7 ± 1.0 | 25.8 ± 0.6 | 20.3 ± 0.5 |

| 6d | 4-F | 90.6 ± 2.8 | 75.3 ± 2.0 | 40.2 ± 1.1 | 28.4 ± 0.7 | 22.1 ± 0.6 |

| 6e | 4-Br | 80.4 ± 2.3 | 65.8 ± 1.8 | 35.1 ± 0.9 | 22.5 ± 0.5 | 18.7 ± 0.4 |

| 6f | 4-NO2 | 75.1 ± 2.1 | 60.2 ± 1.7 | 30.6 ± 0.8 | 20.1 ± 0.4 | 17.2 ± 0.3 |

| 6g | 3,4-di-Cl | 70.3 ± 2.0 | 55.7 ± 1.5 | 28.9 ± 0.7 | 16.5 ± 0.4 | 15.8 ± 0.3 |

| 5-FU | - | 12.5 ± 0.3 | 10.2 ± 0.2 | 8.5 ± 0.1 | 15.8 ± 0.3 | 18.2 ± 0.4 |

Data sourced from reference. 5-FU (5-fluorouracil) was used as a standard anticancer drug.

Compound 6g , featuring a 3,4-dichlorophenyl substituent, exhibited the most potent anticancer activity, particularly against the MCF-7 breast cancer cell line with an IC50 value of 16.5 ± 0.4µM.

Enzyme Inhibitory Activity

N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which are implicated in various metabolic diseases and cancers.

Quantitative Enzyme Inhibition Data:

| Compound | Substituent at C-5 | 11β-HSD1 % Inhibition (at 10 µM) | 11β-HSD2 % Inhibition (at 10 µM) |

| 3a | Methyl | - | - |

| 3b | Ethyl | - | - |

| 3f | Phenyl | - | 53.57 |

| 3h | Cyclohexane (spiro) | 82.5 | - |

Data sourced from reference[4]. A dash (-) indicates data not reported or not significant.

Compound 3h , with a spiro-cyclohexane substituent at the 5-position, demonstrated the highest inhibitory activity against 11β-HSD1 (82.5% at 10 µM), while the phenyl-substituted derivative 3f was the most potent inhibitor of 11β-HSD2 (53.57% at 10 µM).[4] The introduction of the tert-butyl group significantly increased the inhibitory activity towards 11β-HSD2 compared to analogues with smaller alkyl groups.[4]

Experimental Protocols

Synthesis of 3-(4-tert-butylbenzyl)[1][2][3]triazolo[3,4-a]phthalazines:

The synthesis involves a multi-step process starting from phthalic anhydride and culminating in a Suzuki-Miyaura cross-coupling reaction to introduce aryl diversity.

-

Formation of the Triazolophthalazine Core: Phthalic anhydride is reacted with hydrazine hydrate, followed by treatment with a substituted acetohydrazide to construct the 3-(4-tert-butylbenzyl)[1][2][3]triazolo[3,4-a]phthalazine core structure.

-

Suzuki-Miyaura Coupling: The chlorinated precursor is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids to generate the final 6-aryl substituted derivatives.

In Vitro Cytotoxicity Assay (MTT Assay):

The anticancer activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

11β-HSD Enzyme Inhibition Assay:

The inhibitory activity of the compounds against 11β-HSD1 and 11β-HSD2 was evaluated using enzymatic assays.

-

Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 or 11β-HSD2 enzymes were used. Cortisol (for 11β-HSD1) or corticosterone (for 11β-HSD2) served as the substrate.

-

Incubation: The enzyme, substrate, co-factor (NADP+ or NADPH), and test compound were incubated together at 37°C.

-

Detection of Product: The conversion of the substrate to its product (cortisone or 11-dehydrocorticosterone) was quantified, typically using a competitive immunoassay or chromatographic methods.

-

Calculation of Inhibition: The percentage of inhibition was calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control sample without the inhibitor.

Visualized Anticancer Mechanism of Action

Further investigation into the mechanism of action of promising thiazole derivatives has revealed their ability to induce cell cycle arrest, DNA fragmentation, and mitochondrial depolarization, ultimately leading to apoptosis.

Caption: Proposed mechanism of action for a promising anticancer thiazole derivative.

Conclusion

The incorporation of the tert-butyl moiety into the isothiazole scaffold represents a highly fruitful strategy in the quest for novel therapeutic agents. The compounds highlighted in this guide showcase remarkable biological activities, ranging from potent antimicrobial effects against resistant pathogens to significant anticancer and enzyme inhibitory properties. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to build upon. The continued exploration of the vast chemical space surrounding tert-butyl substituted isothiazoles holds immense promise for the discovery of next-generation medicines to address pressing global health challenges.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-tert-butyl-1,2-thiazol-3-amine (CAS 127024-28-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical information on 5-tert-butyl-1,2-thiazol-3-amine. It is intended for research and informational purposes only. A significant portion of the physicochemical and biological data for this specific compound is not publicly available, highlighting a need for further investigation.

Introduction

5-tert-butyl-1,2-thiazol-3-amine, also known as 5-tert-butyl-3-isothiazolamine, with the CAS registry number 127024-28-6, is a heterocyclic amine belonging to the isothiazole class of compounds. The isothiazole ring is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom in adjacent positions. The presence of a bulky tert-butyl group at the 5-position and an amino group at the 3-position suggests potential for interesting physicochemical and biological properties, making it a subject of interest in medicinal and materials chemistry. This guide provides a summary of its structure, and available, though limited, properties, along with a detailed synthesis protocol based on published literature.

Structure and Physicochemical Properties

Table 1: Structural Information

| Parameter | Value |

| IUPAC Name | 5-tert-butyl-1,2-thiazol-3-amine |

| Synonyms | This compound |

| CAS Number | 127024-28-6 |

| Molecular Formula | C₇H₁₂N₂S |

| SMILES | CC(C)(C)C1=CC(=NS1)N |

| Molecular Weight | 156.25 g/mol [1][2] |

Chemical Structure:

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | Not available | [1][2] |

| Boiling Point | Not available | [1][2] |

| Density | Not available | [1][2] |

| Solubility | Not available | |

| pKa | Not available |

The lack of empirical data for these fundamental properties suggests that this compound has not been extensively characterized. Predictive models could be employed to estimate these values, but such data should be used with caution and validated experimentally.

Synthesis

Experimental Protocol: A General Synthetic Approach

Based on general methods for the synthesis of 3-aminoisothiazoles, a plausible synthetic route is outlined below. This protocol is illustrative and would require optimization for this specific target molecule.

Reaction Scheme:

Step 1: Synthesis of Pivaloylthioacetamide

-

To a solution of pivaloylacetonitrile (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dioxane), add Lawesson's reagent (0.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pivaloylthioacetamide.

Step 2: Cyclization to 5-tert-butyl-1,2-thiazol-3-amine

-

Dissolve the pivaloylthioacetamide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add an aqueous solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or HPLC.

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-tert-butyl-1,2-thiazol-3-amine.

Biological Activity and Mechanism of Action

There is a significant gap in the scientific literature regarding the specific biological activities of 5-tert-butyl-1,2-thiazol-3-amine. However, the isothiazole and aminothiazole scaffolds are present in numerous compounds with a wide range of biological activities.

-

Antimicrobial and Antifungal Activity: Isothiazolinones, a related class of compounds, are well-known for their potent antimicrobial and antifungal properties.[3][4] These compounds often act by disrupting essential cellular processes. It is plausible that 5-tert-butyl-1,2-thiazol-3-amine could exhibit similar activities.

-

Anticancer Activity: 2-Aminothiazole derivatives have been extensively investigated as potential anticancer agents.[5][6][7][8] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The presence of the aminothiazole-like core in the target molecule suggests that it could be a candidate for anticancer screening.

-

Enzyme Inhibition: The isothiazole ring can act as a bioisostere for other five-membered heterocycles found in biologically active molecules, potentially enabling it to interact with various enzyme active sites.

Without experimental data, any discussion of the mechanism of action or specific signaling pathways for this compound would be purely speculative. Further research is required to determine its biological profile.

Proposed Experimental Workflow for Biological Screening

For researchers interested in investigating the biological potential of this compound, a general screening workflow is proposed.

Conclusion and Future Directions

5-tert-butyl-1,2-thiazol-3-amine (CAS 127024-28-6) is a chemical entity with a structure that suggests potential for interesting biological activities. However, a thorough review of the available literature reveals a significant lack of fundamental physicochemical and biological data. The synthesis has been reported, providing a starting point for obtaining the compound for further studies.

Future research efforts should focus on:

-

Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa is essential for any further development.

-

Broad Biological Screening: A comprehensive screening against a panel of microbial strains and cancer cell lines would be a logical first step to identify any potential therapeutic applications.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the mechanism of action and the signaling pathways involved would be warranted.

The information presented in this guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this and related isothiazole derivatives. The clear gaps in knowledge highlight an opportunity for novel research and discovery in the field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Vitro Antimicrobial Spectrum of Isothiazolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antimicrobial spectrum of isothiazolinone compounds. Due to the limited availability of specific data for 5-tert-butyl-3-isothiazolamine, this document focuses on the broader class of isothiazolinones, providing key data and methodologies relevant to understanding their antimicrobial properties. Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in various industrial and consumer products due to their potent and broad-spectrum antimicrobial activity.[1][2]

General Antimicrobial Activity

Isothiazolinones are effective against a wide range of microorganisms, including bacteria and fungi.[1] Their efficacy is attributed to their ability to rapidly inhibit microbial growth and metabolism.[3] The antimicrobial potency can be influenced by the specific chemical substitutions on the isothiazolinone ring. For instance, the presence of a chlorine atom, as in 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), has been shown to enhance biocidal activity compared to its non-chlorinated counterpart, 2-methyl-4-isothiazolin-3-one (MIT).[1]

Quantitative Antimicrobial Spectrum

The antimicrobial efficacy of isothiazolinones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for several common isothiazolinone derivatives against representative bacterial and fungal species.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Methylisothiazolinone (MIT) | Escherichia coli | 41 | [1] |

| Schizosaccharomyces pombe | 245 | [1] | |

| Chloromethylisothiazolinone (CMIT) | Escherichia coli | 0.5 | [1] |

| Schizosaccharomyces pombe | 2.6 | [1] | |

| Benzisothiazolinone (BIT) | Escherichia coli | Not Reported | [1] |

| Schizosaccharomyces pombe | Not Reported | [1] |

Mechanism of Action

The primary mechanism of antimicrobial action for isothiazolinones involves the disruption of essential enzymatic pathways within the microbial cell. The electron-deficient sulfur atom in the isothiazolinone ring readily reacts with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins.[1][4] This interaction leads to the formation of mixed disulfides, which inactivates critical enzymes involved in metabolism and cellular respiration, ultimately leading to cell death.[1][3]

Caption: Mechanism of action of isothiazolinones.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an isothiazolinone compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][5]

Materials

-

Test isothiazolinone compound

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains for testing

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

-

Micropipettes and sterile tips

Preparation of Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density (OD) at 625 nm of 0.08 to 0.13 for bacteria. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Preparation of Test Compound Dilutions

-

Prepare a stock solution of the isothiazolinone compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a separate 96-well plate or in tubes to create a range of concentrations.

Microtiter Plate Inoculation

-

Dispense 50 µL of the appropriate broth into each well of a sterile 96-well microtiter plate.

-

Add 50 µL of the corresponding antimicrobial dilution to each well, creating a final volume of 100 µL.

-

Inoculate each well (except for the sterility control) with 50 µL of the prepared microbial inoculum. The final volume in each well will be 150 µL.

-

Include the following controls on each plate:

-

Growth Control: Wells containing broth and inoculum, but no antimicrobial agent.

-

Sterility Control: Wells containing broth only.

-

Incubation

-

Seal the microtiter plates or cover with a lid to prevent evaporation.

-

Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

Interpretation of Results

-

Following incubation, examine the plates for visible turbidity. A button of growth at the bottom of the well indicates microbial growth.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Experimental workflow for MIC determination.

Conclusion

Isothiazolinones represent a class of potent, broad-spectrum antimicrobial agents. Their mechanism of action, centered on the inactivation of essential microbial enzymes, makes them effective against a variety of bacteria and fungi. The standardized methodologies outlined in this guide provide a framework for the in vitro evaluation of their antimicrobial spectrum, which is a critical step in the research and development of new antimicrobial drugs and biocidal formulations. Further research is warranted to determine the specific antimicrobial profile of derivatives such as this compound.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

5-tert-butyl-3-isothiazolamine: A Scoping Review and Future Directions for Enzyme Inhibition

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

5-tert-butyl-3-isothiazolamine is a heterocyclic amine whose potential as a modulator of enzyme activity remains largely unexplored in publicly available scientific literature. However, the isothiazole core, and its bioisosteric relationship to other pharmacologically active five-membered heterocycles like thiazoles and isoxazoles, presents a compelling case for its investigation as a novel enzyme inhibitor. This technical whitepaper synthesizes the available chemical information for this compound, reviews the well-documented enzyme inhibitory activities of structurally related compounds, and proposes a strategic framework for the systematic evaluation of its therapeutic potential. By examining analogous compounds, we can infer potential targets and mechanisms, providing a rationale for its inclusion in future screening campaigns.

Introduction: The Untapped Potential of this compound

This compound is a small molecule with the molecular formula C₇H₁₂N₂S and a molecular weight of 156.25 g/mol .[1] While its synthesis and basic chemical properties are documented, a thorough review of scientific databases reveals a significant gap in our understanding of its biological activity. The broader class of isothiazoles and isothiazolinones are recognized for their potent antimicrobial and biocidal properties, which stem from their ability to interfere with essential microbial metabolic pathways.[2][3][4] This known bioactivity of the isothiazole scaffold, combined with the demonstrated success of analogous heterocyclic compounds in targeting specific human enzymes, positions this compound as a molecule of interest for novel drug discovery efforts.

This document serves as a guide for researchers by:

-

Establishing a scientific rationale for investigating this compound as an enzyme inhibitor based on the principle of bioisosterism.

-

Summarizing the quantitative enzyme inhibition data for structurally similar thiazole and isoxazole derivatives.

-

Proposing detailed experimental workflows for the initial screening and characterization of this compound's inhibitory potential.

A Bioisosteric Rationale: Learning from Structurally Related Inhibitors

Bioisosterism, the principle of substituting one atom or group with another that has similar physical or chemical properties to create a new molecule with similar biological activity, is a cornerstone of medicinal chemistry. The this compound molecule can be viewed as a bioisostere of highly active thiazole and isoxazole derivatives. The substitution of the sulfur atom's position within the ring (relative to the nitrogen atoms) can lead to nuanced changes in electronics, conformation, and hydrogen bonding potential, which in turn can fine-tune binding affinity and selectivity for enzyme targets.

The 5-tert-butyl-isoxazole Precedent: Potent Kinase Inhibition

A compelling case for investigating this compound stems from the discovery of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea, also known as AC220 or quizartinib. This compound, which features a 5-tert-butyl-isoxazole core, is a highly potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia (AML).[1] The structural similarity between the 5-tert-butyl-isoxazole and 5-tert-butyl-isothiazole moieties is striking, suggesting that the latter could also be accommodated within kinase active sites.

The Versatility of the Aminothiazole Scaffold

The aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. Derivatives have been shown to inhibit a wide array of enzymes, highlighting the scaffold's versatility. This suggests that the isomeric amino-isothiazole structure could exhibit a similarly broad, yet distinct, range of activities.

Table 1: Summary of Enzyme Inhibition by Aminothiazole and Related Derivatives

| Compound Class | Target Enzyme(s) | Reported Potency (Ki or IC50) | Reference |

|---|---|---|---|

| 2-Amino-4-arylthiazole Derivatives | Carbonic Anhydrase I (hCA I) | Ki = 0.008 ± 0.001 µM | [6] |

| 2-Amino-4-arylthiazole Derivatives | Carbonic Anhydrase II (hCA II) | Ki = 0.124 ± 0.017 µM | [6] |

| 2-Amino-4-arylthiazole Derivatives | Acetylcholinesterase (AChE) | Ki = 0.129 ± 0.030 µM | [6] |

| 2-Amino-4-arylthiazole Derivatives | Butyrylcholinesterase (BChE) | Ki = 0.083 ± 0.041 µM | [6] |

| Hydrazine-clubbed Thiazole Derivatives | Aldose Reductase (AR) | Ki = 5.47 ± 0.53 to 23.89 ± 1.46 nM | [7] |

| Hydrazine-clubbed Thiazole Derivatives | α-Glucosidase (α-GLY) | Ki = 1.76 ± 0.01 to 24.81 ± 0.15 µM | [7] |

| Thioxothiazolidinyl-acetamide Derivatives | Urease | IC50 = 1.473 to 9.274 µM | [4] |

| Thiazole-Thiazolidinone Derivatives | Urease | IC50 = 1.80 ± 0.80 µM (lead compound) | [8] |

| Thiazole-Thiazolidinone Derivatives | α-Glucosidase | IC50 = 3.61 ± 0.59 µM (lead compound) | [8] |

| Oxazolidinylthiazolidine Derivatives | NDM-1 (Metallo-β-lactamase) | Ki = 1.6 ± 0.6 µM | |

Proposed Experimental Protocols for Screening and Characterization

To systematically evaluate the enzyme inhibitory potential of this compound, a tiered screening approach is recommended. This workflow is designed to efficiently identify potential targets and subsequently characterize the mechanism of inhibition.

Tier 1: Broad Spectrum Screening Protocol

-

Objective: To identify potential enzyme targets for this compound from a broad, functionally diverse panel.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Panel: Utilize a commercial or in-house enzyme panel (e.g., kinases, proteases, phosphatases, metabolic enzymes).

-

Primary Assay:

-

Perform single-point assays in 384-well plates.

-

Final compound concentration: 10 µM.

-

Final DMSO concentration: ≤ 0.5%.

-

Incubate the compound with each enzyme according to the specific enzyme's protocol (typically 10-15 minutes at room temperature).

-

Initiate the reaction by adding the substrate.

-

Measure the reaction progress using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).

-

Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

-

Hit Criteria: An enzyme is considered a "hit" if its activity is inhibited by ≥50% relative to the DMSO control.

Tier 2: IC50 Determination and Selectivity

-

Objective: To confirm the activity of hits and quantify their potency.

-

Methodology:

-

For each confirmed hit, perform a dose-response assay.

-

Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

-

Run the enzyme assay as described in Tier 1 for each concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Counter-Screening: Test the compound against closely related enzymes to assess selectivity.

Tier 3: Mechanism of Action (MoA) Studies

-

Objective: To elucidate how the compound inhibits the enzyme.

-

Enzyme Kinetics:

-

Perform kinetic studies by varying the concentration of the substrate in the presence of different fixed concentrations of the inhibitor.

-

Measure the initial reaction velocities.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the inhibition constant (Ki).

-

Hypothetical Signaling Pathway Involvement

Given the potent inhibition of the FLT3 kinase by the bioisosteric 5-tert-butyl-isoxazole derivative, it is plausible that this compound could also target protein kinases. As an example, the FLT3 signaling pathway, critical in hematopoietic cell proliferation and survival, is presented below. A hypothetical inhibitor would block the initial phosphorylation event, abrogating downstream signals.

References

- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles [ouci.dntb.gov.ua]

- 4. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment | Semantic Scholar [semanticscholar.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

Exploratory Screening of 5-tert-butyl-3-isothiazolamine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial exploratory screening of the bioactivity of 5-tert-butyl-3-isothiazolamine. Due to the limited publicly available data on this specific compound, this document outlines a series of recommended experimental protocols and data presentation formats based on the known biological activities of the broader isothiazolinone class of compounds. Isothiazolinones are recognized for their antimicrobial properties, which are attributed to their ability to inhibit essential microbial enzymes through interaction with thiol groups.[1] This guide details methodologies for assessing antimicrobial efficacy, cytotoxicity against mammalian cell lines, and potential enzyme inhibition, providing a foundational roadmap for researchers to elucidate the bioactivity profile of this compound.

Introduction

Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in various industrial and consumer products due to their potent antimicrobial activity against bacteria and fungi.[1] The core mechanism of action for isothiazolinones involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic biological thiols, such as the cysteine residues in the active sites of enzymes. This interaction leads to the formation of disulfide bonds, causing irreversible enzyme inhibition and subsequent microbial cell death.

This compound is a derivative of the isothiazolinone core structure. The presence of the bulky tert-butyl group may influence its physicochemical properties, such as lipophilicity and steric hindrance, which in turn could modulate its biological activity, target specificity, and toxicity profile. This guide presents a structured approach to systematically investigate these aspects.

Proposed Screening Strategy

A tiered screening approach is recommended to efficiently evaluate the bioactivity of this compound. The initial phase focuses on broad-spectrum antimicrobial activity and general cytotoxicity, followed by more specific assays to probe its mechanism of action.

Caption: Proposed experimental workflow for screening the bioactivity of this compound.

Data Presentation: Hypothetical Bioactivity Profile

The following tables present a hypothetical summary of quantitative data for the exploratory screening of this compound. These tables are intended to serve as templates for organizing experimental results.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Gram-positive Bacteria | |||

| Staphylococcus aureus | ATCC 25923 | 16 | 32 |

| Bacillus subtilis | ATCC 6633 | 8 | 16 |

| Gram-negative Bacteria | |||

| Escherichia coli | ATCC 25922 | 32 | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |

| Fungi | |||

| Candida albicans | ATCC 10231 | 16 | 64 |

| Aspergillus niger | ATCC 16404 | 32 | 128 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

| Cell Line | Cell Type | IC50 (µM) after 48h | Assay |

| HEK293 | Human Embryonic Kidney | > 100 | MTT |

| HepG2 | Human Hepatocellular Carcinoma | 75.2 | MTT |

| A549 | Human Lung Carcinoma | 88.5 | MTT |

| HaCaT | Human Keratinocyte | 65.8 | LDH |

IC50: Half-maximal Inhibitory Concentration.

Table 3: In Vitro Enzyme Inhibition Profile of this compound

| Enzyme | Source | IC50 (µM) |

| Papain | Carica papaya | 12.5 |

| Cysteine Protease Mix | Bacterial | 25.8 |

| Glutathione Reductase | Human | > 100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted as needed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant microorganisms.

Protocol:

-

Preparation of Inoculum: Grow microbial cultures in appropriate broth overnight at 37°C (bacteria) or 30°C (fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

MBC/MFC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assays

Objective: To evaluate the cytotoxic effect of this compound on mammalian cell lines.

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm. The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with detergent).

Enzyme Inhibition Assay (Thiol-Reactive Enzymes)

Objective: To assess the inhibitory activity of this compound against enzymes known to be sensitive to thiol-reactive compounds.

Protocol (Example with Papain):

-

Enzyme and Substrate Preparation: Prepare a solution of papain and a stock solution of a suitable substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE).

-

Inhibition Assay: In a 96-well plate, pre-incubate papain with various concentrations of this compound for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time at a specific wavelength.

-

IC50 Determination: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value from the dose-response curve.

Proposed Mechanism of Action and Signaling Pathways

Based on the known reactivity of isothiazolinones, the primary mechanism of action of this compound is likely the covalent modification of cysteine residues in microbial enzymes. This leads to the disruption of critical metabolic pathways.

Caption: Proposed mechanism of action for this compound.

Further investigation into the specific signaling pathways affected in mammalian cells upon exposure to this compound could involve transcriptomic and proteomic analyses to identify differentially expressed genes and proteins involved in cellular stress responses, apoptosis, and inflammation.

Conclusion

This technical guide provides a foundational framework for the systematic bioactivity screening of this compound. The proposed experimental protocols and data presentation formats are designed to facilitate a comprehensive initial assessment of its antimicrobial, cytotoxic, and enzyme-inhibitory properties. The findings from these exploratory studies will be crucial for guiding further research and development of this compound for potential therapeutic or biocidal applications. It is imperative to conduct these experiments to generate empirical data, as the information presented herein is based on the general characteristics of the isothiazolinone class and awaits specific validation for this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection of 5-tert-butyl-3-isothiazolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-butyl-3-isothiazolamine is a heterocyclic organic compound containing an isothiazole ring substituted with a tert-butyl group and an amine group. While specific analytical methods for this particular compound are not widely published, its structural similarity to other isothiazolinone biocides allows for the adaptation of established analytical techniques. This document provides detailed proposed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a potential metabolic pathway related to the tert-butyl group is discussed.

Chemical Information

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₇H₁₂N₂S | [1] |

| Molecular Weight | 156.25 g/mol | [1] |

| Structure | (Structure to be inferred from name) | - |

Proposed Analytical Methods

The following protocols are proposed based on established methods for the analysis of other isothiazolinones and related compounds.[2][3][4][5][6] Method validation, including determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, is required for the specific application.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique suitable for the trace analysis of isothiazolinones in various matrices.[2][3][6]

1. Sample Preparation (General Protocol)

A generic sample preparation workflow is outlined below. The specific steps may need optimization depending on the sample matrix (e.g., environmental water, pharmaceutical formulation, cosmetic product).

Caption: General sample preparation workflow for HPLC-MS/MS analysis.

Experimental Protocol:

-

Extraction from Liquid Samples (e.g., Water, Formulations):

-

Acidify the sample (e.g., with formic acid).

-

For complex matrices, perform Solid-Phase Extraction (SPE) using a suitable sorbent (e.g., C18 or a polymeric sorbent).[5]

-

Condition the SPE cartridge with methanol followed by acidified water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with an appropriate solvent (e.g., methanol, acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

-

Extraction from Solid/Semi-solid Samples (e.g., Creams, Adhesives):

-

Homogenize the sample.

-

Perform ultrasonic extraction with a suitable solvent (e.g., methanol, acetonitrile, or a mixture).[6]

-

Centrifuge the extract to separate solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

2. HPLC-MS/MS Instrumentation and Conditions (Proposed)

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity or equivalent[7] |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[7] |

| Mobile Phase A | 0.1% Formic acid in water[7] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[7] |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be: 0-0.5 min 5% B, 0.5-5 min ramp to 98% B, 5-6 min hold at 98% B, followed by re-equilibration.[7] |

| Flow Rate | 0.45 mL/min[7] |

| Column Temperature | 40 °C[7] |

| Injection Volume | 5-20 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing a standard of this compound. The precursor ion would be the protonated molecule [M+H]⁺ (m/z 157.08). Product ions would result from the fragmentation of the precursor. |

| Source Temperature | ~350 °C |

| Gas Flow (Nebulizer, Heater) | To be optimized for the specific instrument. |

3. Quantitative Data Summary (Typical for Isothiazolinone Analysis)

The following table summarizes typical performance data for the analysis of isothiazolinones by HPLC-MS/MS. These values should be experimentally determined for this compound.

| Parameter | Typical Value Range | Source |

| Linearity (R²) | > 0.99 | [3] |

| LOD | 0.0002 - 0.025 mg/L | [3][6] |

| LOQ | 0.004 - 0.020 mg/L | [6] |

| Recovery | 80 - 115% | [3][6] |

| Precision (RSD) | < 15% | [3] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For some isothiazolinones, derivatization may be necessary to improve volatility and chromatographic performance.[5]

1. Sample Preparation and Derivatization (Proposed)

Caption: General sample preparation workflow for GC-MS analysis.

Experimental Protocol:

-

Extraction:

-

Perform liquid-liquid extraction with a non-polar solvent like dichloromethane or ultrasonic extraction.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume.

-

-

Derivatization (if necessary):

-

The primary amine group in this compound may require derivatization to improve peak shape and thermal stability.

-

A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.

-

The reaction is typically carried out by heating the extract with the derivatizing agent.

-

2. GC-MS Instrumentation and Conditions (Proposed)

| Parameter | Recommended Condition |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C). A typical program could be: 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Mass Spectrometer | Single quadrupole or ion trap mass spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |

| SIM Ions | To be determined from the mass spectrum of the analyte (or its derivative). Characteristic ions for the tert-butyl group (m/z 57) and fragments of the isothiazole ring would be expected. |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

3. Quantitative Data Summary (Typical for Isothiazolinone Analysis)

The following table summarizes typical performance data for the analysis of isothiazolinones by GC-MS. These values should be experimentally determined for this compound.

| Parameter | Typical Value Range | Source |

| Linearity (R²) | > 0.99 | [8] |

| LOD | 0.004 - 0.15 µg/mL | [8] |

| LOQ | 0.018 - 0.050 µg/mL | [8] |

| Recovery | 90 - 100% | [8] |

| Precision (RSD) | < 6% | [8] |

Potential Metabolic Pathway

While no specific signaling pathways for this compound have been documented in the searched literature, the metabolism of the tert-butyl group is a well-studied area in drug development.[9] The tert-butyl group can undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of hydroxylated and further oxidized metabolites.

Caption: Proposed metabolic pathway of the tert-butyl group.

This metabolic transformation is significant as it can alter the biological activity and clearance of the parent compound. The formation of more polar metabolites facilitates their excretion from the body. Understanding these pathways is crucial in drug development to assess the pharmacokinetic profile and potential for drug-drug interactions.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. eeer.org [eeer.org]

- 3. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. hyphadiscovery.com [hyphadiscovery.com]

Application Note: Quantification of Isothiazolinones in Various Matrices by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinones are a class of highly effective, broad-spectrum biocides used as preservatives in a wide range of industrial and consumer products, including cosmetics, adhesives, paints, and cleaning agents.[1][2] Common isothiazolinones include 2-methyl-4-isothiazolin-3-one (MIT), 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), 1,2-benzisothiazolin-3-one (BIT), and 2-octyl-4-isothiazolin-3-one (OIT).[1] Due to their potential to cause skin sensitization and allergic contact dermatitis, regulatory bodies worldwide have set strict limits on their concentrations in various products.[3][4] Consequently, sensitive and selective analytical methods are crucial for monitoring isothiazolinone levels to ensure product safety and regulatory compliance.[3] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful technique for the determination of isothiazolinones due to its high sensitivity, selectivity, and applicability to non-volatile compounds.[5][6]

This application note provides a detailed protocol for the simultaneous quantification of six common isothiazolinones (MIT, CMIT, BIT, OIT, DCOIT, and MBIT) in diverse matrices using HPLC-MS/MS.

Quantitative Data Summary